molecular formula C18H24N2O8S2 B12310731 Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate

Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate

Cat. No.: B12310731
M. Wt: 460.5 g/mol
InChI Key: GZJJXPQGNPWRMA-UHFFFAOYSA-N
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Description

Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is a chemical compound with the molecular formula C14H16N2O10S2. It is known for its role as a reversible linker used in biomacromolecule conjugation with active small molecules . This compound is particularly significant in the field of bioconjugation and crosslinking, where it is utilized to study protein-protein interactions and other molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipentanoate precursor. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the succinimidyl ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the succinimidyl ester groups under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate involves the formation of covalent bonds with target molecules. The succinimidyl ester groups react with primary amines on proteins or other biomolecules, forming stable amide bonds. This crosslinking capability allows the compound to link two molecules together, facilitating the study of their interactions and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is unique due to its disulfide linkage, which provides reversible crosslinking capabilities. This feature is particularly useful in applications where temporary linkage is desired, allowing for the controlled release of linked molecules under reducing conditions .

Properties

Molecular Formula

C18H24N2O8S2

Molecular Weight

460.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]disulfanyl]pentanoate

InChI

InChI=1S/C18H24N2O8S2/c21-13-7-8-14(22)19(13)27-17(25)5-1-3-11-29-30-12-4-2-6-18(26)28-20-15(23)9-10-16(20)24/h1-12H2

InChI Key

GZJJXPQGNPWRMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCSSCCCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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